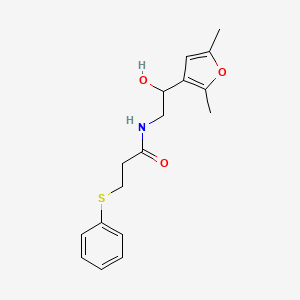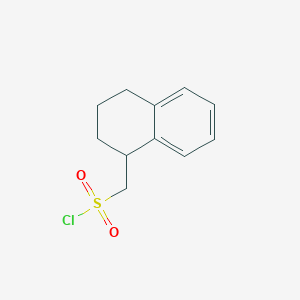![molecular formula C16H10F3N3OS B2863910 4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-87-7](/img/structure/B2863910.png)
4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains two phenyl rings, one of which is substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of 4-(trifluoromethyl)phenylhydrazine as an important raw material and intermediate used in organic synthesis . The N-arylation of imidazoles and amines in the presence of copper-exchanged fluorapatite as a catalyst can also be used .Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of new heterocycles containing the 1,3,4-thiadiazole moiety, which includes derivatives like 4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. These compounds showed promising activities against various microorganisms, highlighting their potential use in antimicrobial applications (Farghaly, Abdallah, & Muhammad, 2011).
Anticancer Properties
Research on thiazole and 1,3,4-thiadiazole derivatives, including the compound , has shown potential as anticancer agents. A study synthesizing novel thiazole-5-carboxamide derivatives, structurally related to the compound, evaluated their effectiveness against various cancer cell lines, indicating their relevance in cancer research (Cai et al., 2016).
Fungicidal Activity
Compounds containing the 1,3,4-thiadiazole structure, similar to this compound, have been synthesized and evaluated for their fungicidal activity. These studies demonstrate moderate effectiveness against various fungi, suggesting their potential use in fungicidal applications (Zi-lon, 2015).
Photophysical Properties
Research on N,O-chelated fluorine-boron benzamide complexes, including thiadiazoles, has been conducted to understand their fluorescence characteristics. These studies are significant for applications in materials science, particularly in the field of photophysical properties (Zhang et al., 2017).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated as corrosion inhibitors for materials like carbon steel in sodium chloride solutions. Research in this area indicates that these compounds, including those structurally related to this compound, can effectively protect against corrosion (Heakal, Fouda, & Radwan, 2011).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, some compounds with trifluoromethyl groups act as antagonists for the calcitonin gene-related peptide (CGRP) receptor , which plays a crucial role in the transmission of pain signals .
Mode of Action
It’s worth noting that compounds with trifluoromethyl groups often exhibit unique behaviors due to the incorporation of fluorine in their structures .
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities .
Action Environment
It’s worth noting that environmental factors can significantly affect the action and stability of many chemical compounds .
properties
IUPAC Name |
4-phenyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-6-8-12(9-7-11)20-15(23)14-13(21-22-24-14)10-4-2-1-3-5-10/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLRHDFYRXDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

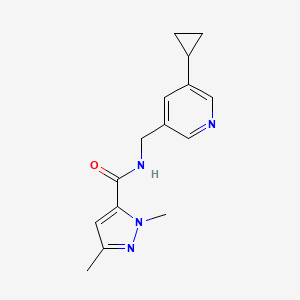

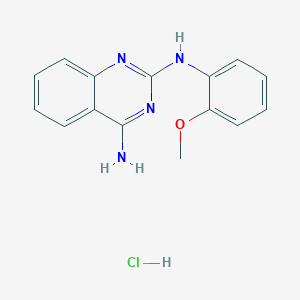
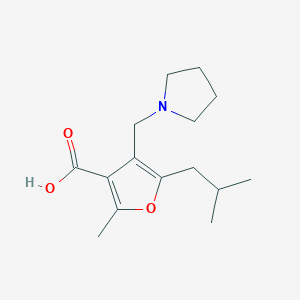
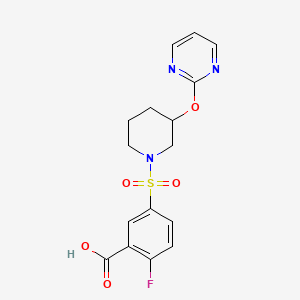
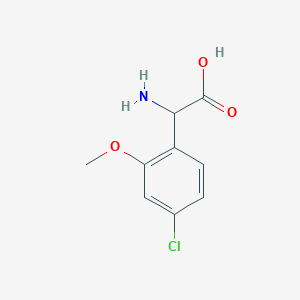
![2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2863836.png)
![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)
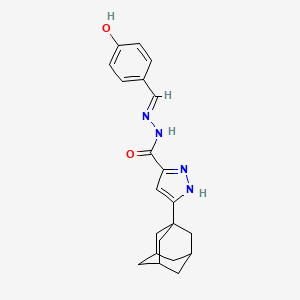
![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)
